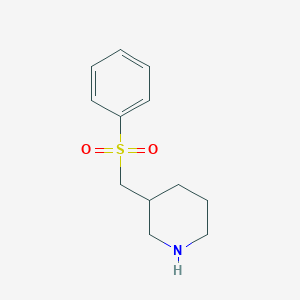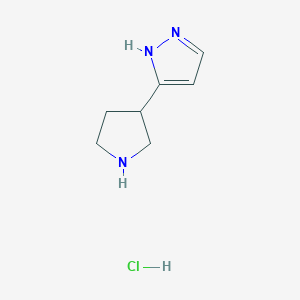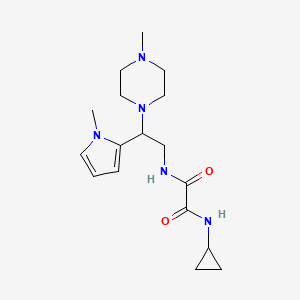
2-(Cyclopent-1-en-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-1-en-1-yl)propanoic acid is an organic compound with the chemical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 2-(cyclopenten-1-yl)propanoic acid . It appears as a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid or its derivatives has been reported in the literature . For instance, a new electron-donating polymer poly(2-(cyclopent-2-enyl)aniline) was synthesized, and synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized .Molecular Structure Analysis
The molecular structure of 2-(Cyclopent-1-en-1-yl)propanoic acid can be represented by the InChI code: InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) . The corresponding SMILES representation is: CC(C1=CCCC1)C(=O)O .Physical And Chemical Properties Analysis
2-(Cyclopent-1-en-1-yl)propanoic acid is a liquid at room temperature . It has a molecular weight of 140.18 and a chemical formula of C8H12O2 .Applications De Recherche Scientifique
Synthesis of Highly Substituted Indolines and Indoles
Researchers have developed methods to synthesize substituted indolines and indoles via intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes. This process involves the use of derivatives of 3-butynylamine, indicating the versatility of cycloalkenyl compounds in synthesizing complex heterocyclic structures (Dunetz & Danheiser, 2005).
Conversion to Trisubstituted Cyclopentenones
Another study demonstrated the conversion of 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones into trisubstituted cyclopent-2-enones via intramolecular aldolizations. This conversion showcases the application of cyclopentenyl compounds in creating structures with significant synthetic and medicinal potential (Schick et al., 1996).
Organic Sensitizers for Solar Cell Applications
The development of organic sensitizers for solar cells also highlights the use of cyclopentenyl derivatives. Novel sensitizers with enhanced photon-to-current conversion efficiency were synthesized, underlining the importance of these compounds in renewable energy technologies (Kim et al., 2006).
Flow Photo-Nazarov Reactions
Flow photo-Nazarov reactions of 2-furyl vinyl ketones, including reactions involving cyclopentenyl moieties, have been reported. These reactions provide a method for cyclizing traditionally unreactive heteroaromatic enones, demonstrating the utility of cyclopentenyl compounds in synthesizing biologically active natural product motifs (Ashley et al., 2018).
Absolute Stereochemistry of Grenadamide
The absolute stereochemistry of grenadamide was determined through the synthesis of related cyclopropyl compounds, illustrating the role of cyclopentenyl derivatives in stereochemical studies and natural product synthesis (Dulayymi et al., 2004).
Mécanisme D'action
Mode of Action
Given its structural similarity to other cyclopentenyl compounds, it may interact with biological targets in a similar manner .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Cyclopent-1-en-1-yl)propanoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propriétés
IUPAC Name |
2-(cyclopenten-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIAXGXUTFQFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopent-1-en-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

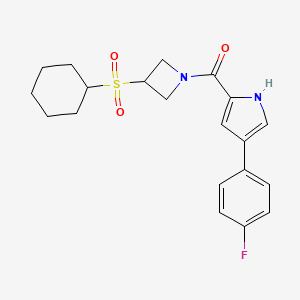
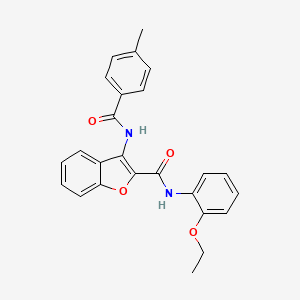
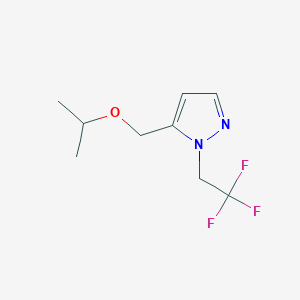

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

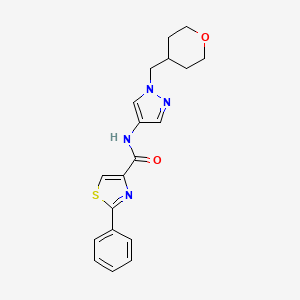
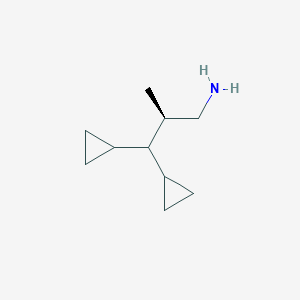
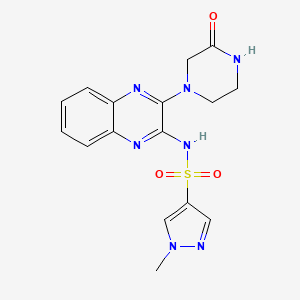
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)
